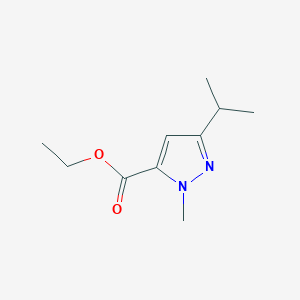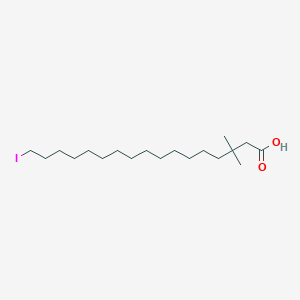
(R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine
Descripción general
Descripción
R-2-(Aminomethyl)-1-N-Boc-pyrrolidine, also known as Boc-AMPA, is an analogue of the neurotransmitter glutamate that has a wide range of applications in the scientific and medical fields. It is a synthetic molecule that has been used in research studies to investigate the structure and function of the glutamate receptor, as well as its effects on the nervous system. Boc-AMPA has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Versatile Scaffold for Biologically Active Compounds
The pyrrolidine ring, a core structure in (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine, is extensively utilized in medicinal chemistry for developing compounds with potential therapeutic applications. It is valued for its ability to efficiently explore pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. The pyrrolidine scaffold is integral in the synthesis of bioactive molecules with target selectivity, leveraging its structural features for enhanced biological activity. Various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings, highlight its utility in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
Facilitating Medicinal Chemistry Research
The structural flexibility and stereochemical richness of the pyrrolidine ring make it an excellent scaffold for designing inhibitors with high specificity and efficacy. Its application in developing competitive, small-molecule inhibitors showcases the compound's significance in targeting key enzymes and receptors involved in various diseases. The research into Factor Xa inhibitors, as one example, demonstrates how modifications to the pyrrolidine scaffold can lead to potent anticoagulants with selective action against serine proteases, illustrating the scaffold's adaptability in medicinal chemistry (Pauls et al., 2001).
Contribution to Drug Discovery
The exploration of pyrrolidine derivatives in drug discovery is marked by significant advancements in synthesizing compounds with varied biological activities. The incorporation of the this compound structure into drug candidates has led to the development of molecules with enhanced pharmacological profiles, including those targeting central nervous system disorders and metabolic diseases. This highlights the compound's role in creating more effective and targeted therapeutic agents (Veinberg et al., 2015).
Direcciones Futuras
The future directions in the field of compounds similar to “®-2-(Aminomethyl)-1-N-Boc-pyrrolidine” could involve the development of new synthetic routes for incorporating sulfone and phosphonate moieties on the pyridine scaffold . This could be highly beneficial in medicinal and agricultural chemistry .
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to show bioactive properties with target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and the pyrrolidine ring is known to contribute to the stereochemistry of the molecule .
Result of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to show bioactive properties with target selectivity .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363710 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259537-92-3 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




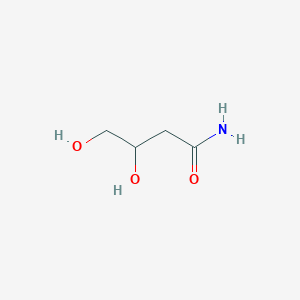
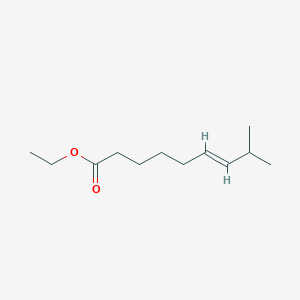




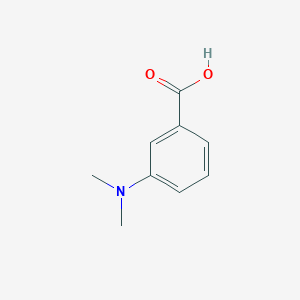

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
